molecular formula C14H11F2N5O2S B6487405 4-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921083-60-5

4-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6487405
CAS No.: 921083-60-5
M. Wt: 351.33 g/mol
InChI Key: IBNVSAWZDYJTOR-UHFFFAOYSA-N
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Description

4-Fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes multiple fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of 3-fluorophenylhydrazine with formamide under acidic conditions to form the tetrazole core

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors capable of handling high temperatures and pressures, as well as the implementation of purification techniques to ensure the final product's purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to biological activity. The sulfonamide group plays a crucial role in its mechanism, often interacting with enzymes or other proteins to modulate their function.

Comparison with Similar Compounds

  • Fluorinated Benzene Derivatives: These compounds share the fluorine atoms but differ in their functional groups and core structures.

  • Sulfonamide Derivatives: These compounds contain the sulfonamide group but have different aromatic rings or substituents.

Uniqueness: 4-Fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide stands out due to its specific combination of fluorine atoms, sulfonamide group, and tetrazole ring, which collectively contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNVSAWZDYJTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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